molecular formula C21H26N2O6S B2476583 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 922041-58-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2476583
CAS RN: 922041-58-5
M. Wt: 434.51
InChI Key: VHVZDUUVIBBTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have been directed towards the synthesis of compounds with the benzo[b][1,4]oxazepine core, exploring unusual ring-expansion processes and the potential for medicinal chemistry applications. For instance, Kolluri et al. (2018) discovered an unexpected ring-expansion process leading to spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine] derivatives, which could be of interest for medicinal chemists due to their novel structural features (Kolluri, Zhang, Singh, & Duncton, 2018). Similarly, synthesis routes have been developed to create novel classes of [1,4]oxazepine-based primary sulfonamides with strong inhibition against human carbonic anhydrases, indicating their potential therapeutic relevance (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Material Science and Photophysical Properties

Compounds incorporating the oxazepine ring system have been synthesized and analyzed for their material science applications, including their photophysical properties. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids and investigated their nonlinear optical (NLO) properties, highlighting the potential for NLO applications (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).

Catalysis and Green Chemistry

Research on oxazepine derivatives also extends into catalysis and green chemistry, aiming to develop more sustainable and eco-friendly synthesis methods. Babazadeh et al. (2016) reported on the eco-friendly synthesis of benzoxazepine derivatives in aqueous media, utilizing a special catalytic system that emphasizes the importance of environmentally benign synthesis approaches (Babazadeh, Hosseinzadeh-Khanmiri, & Zakhireh, 2016).

Biological Screening and Pharmacological Interest

Beyond the synthesis and material applications, the biological screening of similar compounds has shown potential pharmacological interest. For example, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties and evaluated their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-9-7-14(11-18(16)29-13-21(2,3)20(23)24)22-30(25,26)15-8-10-17(27-4)19(12-15)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVZDUUVIBBTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.